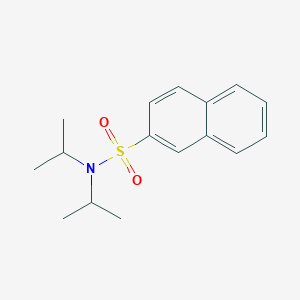![molecular formula C16H15ClN2O3 B5863499 2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been used in various scientific research applications, including studies on cancer, inflammation, and oxidative stress. This compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes involved in inflammation and oxidative stress. This inhibition leads to a reduction in the production of reactive oxygen species and pro-inflammatory cytokines, which can help to alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which can help to prevent the development of various diseases. Additionally, this compound has been shown to have antitumor effects, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential as a candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for the study of 2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide. These include further studies on its mechanism of action, its potential as a candidate for the development of new drugs, and its potential use in the treatment of various diseases. Additionally, there is a need for further studies on the toxicity and safety of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of 2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with N-(2-methylphenoxy)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyanamide to form the final product. This method has been optimized for high yield and purity and has been used in various studies.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-6-2-5-9-14(11)21-10-15(20)22-19-16(18)12-7-3-4-8-13(12)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGZNCMMQRVUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)

